Selective Activation to Acid Chloride
tert-Butyl esters of benzoic acids (including 3,4,5-trifluorobenzoate) react with SOCl₂ at room temperature to yield the corresponding acid chlorides in very good yields, whereas methyl, ethyl, isopropyl, and benzyl esters are essentially unreactive under identical conditions [1]. This quantitative reactivity difference enables step-economical orthogonal activation strategies.
| Evidence Dimension | Yield of acid chloride upon treatment with SOCl₂ at RT |
|---|---|
| Target Compound Data | Very good yields (typically >80%) |
| Comparator Or Baseline | Methyl, ethyl, isopropyl, benzyl esters: essentially unreactive (<5% conversion) |
| Quantified Difference | >75% yield advantage for tert-butyl ester |
| Conditions | SOCl₂, room temperature, neat or in DCM |
Why This Matters
Enables selective late-stage functionalization of a tert-butyl-protected carboxyl group without affecting other ester functionalities present in complex molecules.
- [1] Organic Chemistry Portal. tert-Butyl Esters – Reactivity with SOCl₂. T. W. Green, P. G. M. Wuts, Protective Groups in Organic Synthesis, Wiley-Interscience, 1999. URL: https://www.organic-chemistry.org/protectivegroups/carboxyl/tert-butyl-esters.htm (accessed 2026-04-25). View Source
